5-phenyl-1,3,4-thiadiazole-2-thiol
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Overview
Description
The compound with the identifier “5-phenyl-1,3,4-thiadiazole-2-thiol” is known as 1,1’-Carbonyldiimidazole. It is an organic compound with the molecular formula (C3H3N2)2CO. This compound is a white crystalline solid and is often used in organic synthesis, particularly for the coupling of amino acids for peptide synthesis.
Preparation Methods
1,1’-Carbonyldiimidazole can be prepared by reacting phosgene with four equivalents of imidazole under anhydrous conditions. The reaction produces imidazolium chloride as a side product, which can be removed along with the solvent to yield the crystalline product in approximately 90% yield. The reaction is as follows: [ 4 \text{C}_3\text{H}_4\text{N}_2 + \text{C(O)Cl}_2 \rightarrow (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + 2 [\text{C}_3\text{H}_3\text{N}_2\text{H}_2]\text{Cl} ] In this reaction, imidazole acts as both the nucleophile and the base. An alternative method involves using 1-(trimethylsilyl)imidazole, which requires more preparative effort but results in a volatile coproduct, trimethylsilyl chloride.
Chemical Reactions Analysis
1,1’-Carbonyldiimidazole undergoes several types of reactions:
Hydrolysis: It hydrolyzes readily to give back imidazole and carbon dioxide. [ (\text{C}_3\text{H}_3\text{N}_2)_2\text{CO} + \text{H}_2\text{O} \rightarrow 2 \text{C}_3\text{H}_4\text{N}_2 + \text{CO}_2 ]
Amide Formation: It is used to convert amines into amides, carbamates, and ureas.
Ester Formation: It can also convert alcohols into esters.
Common reagents and conditions for these reactions include the use of amines, alcohols, and water. The major products formed are imidazole, carbon dioxide, amides, carbamates, ureas, and esters.
Scientific Research Applications
1,1’-Carbonyldiimidazole is widely used in scientific research due to its versatility:
Chemistry: It is employed in the synthesis of peptides by coupling amino acids. It is also used to form amides, carbamates, and ureas.
Biology: It is used in the modification of biomolecules and in the synthesis of biologically active compounds.
Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism by which 1,1’-Carbonyldiimidazole exerts its effects involves the activation of carboxylic acids to form reactive intermediates that can then react with nucleophiles such as amines or alcohols. The molecular targets include carboxylic acids, amines, and alcohols, and the pathways involved include nucleophilic substitution and hydrolysis.
Comparison with Similar Compounds
1,1’-Carbonyldiimidazole is unique compared to similar compounds such as phosgene and imidazole:
Phosgene: While phosgene is highly reactive and toxic, 1,1’-Carbonyldiimidazole is more easily handled and less hazardous.
Imidazole: Imidazole itself is a building block for 1,1’-Carbonyldiimidazole and is less reactive in forming amides and esters.
Similar compounds include phosgene and imidazole, but 1,1’-Carbonyldiimidazole stands out due to its specific reactivity and applications in peptide synthesis and organic synthesis.
Properties
IUPAC Name |
5-phenyl-1,3,4-thiadiazole-2-thiol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6N2S2/c11-8-10-9-7(12-8)6-4-2-1-3-5-6/h1-5H,(H,10,11) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZTLMHGOWADYAHM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C2=NN=C(S2)S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6N2S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
194.3 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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